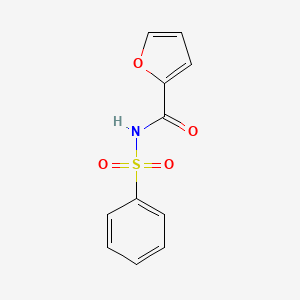

N-(Benzenesulfonyl)furan-2-carboxamide

Description

Properties

CAS No. |

52448-71-2 |

|---|---|

Molecular Formula |

C11H9NO4S |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

N-(benzenesulfonyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13) |

InChI Key |

ISYBOHPXLPBXTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed C–H Arylation and Transamidation

Directed C–H Functionalization

The most widely reported method involves 8-aminoquinoline (8-AQ) -directed C–H arylation followed by transamidation. Key steps include:

- C–H Activation : Substrates such as N-(quinolin-8-yl)benzofuran-2-carboxamides undergo palladium-catalyzed arylation at the C3 position using aryl iodides. Conditions: Pd(OAc)₂ (5–10 mol%), AgOAc (1.5 equiv), NaOAc (1 equiv) in cyclopentyl methyl ether (CPME) at 110°C for 7–24 h.

- Transamidation : The 8-AQ directing group is cleaved via Boc activation (Boc₂O/DMAP in MeCN, 60°C, 5 h), followed by aminolysis with primary/secondary amines in toluene at 60°C.

Table 1: Representative C–H Arylation Yields

| Aryl Iodide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodoanisole | 2a | 93 | |

| 1-Iodo-4-nitrobenzene | 2l | 31 | |

| 3-Iodothiophene | 2m | 86 |

Acid-Mediated Cyclization and Amidation

Sulfuric Acid-Promoted Cyclization

A scalable industrial route involves:

- Cyclization : Methyl 5-[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (10 g) is heated in H₂SO₄ (25 g) at 98–102°C for 2–10 h.

- Amidation : Subsequent treatment with ammonia gas under pressure (3–5 kg/cm²) yields the carboxamide.

Table 2: Acid-Mediated Reaction Parameters

| Step | Temperature (°C) | Time (h) | Pressure (kg/cm²) | Yield (%) |

|---|---|---|---|---|

| Cyclization | 98–102 | 2–10 | – | 85–92 |

| Amidation | 25–30 | 1–25 | 3–5 | 75–88 |

Multi-Step Synthesis from Furan Carboxylic Acid Derivatives

Furan Ring Formation and Sulfonylation

A modular approach begins with ethyl furan-4-carboxylate:

- Knoevenagel Condensation : Reacted with aromatic aldehydes (e.g., benzaldehyde) and NH₄OAc in toluene.

- Sulfonylation : The intermediate is treated with benzenesulfonyl chloride in aqueous Na₂CO₃ (pH 8.0, 2 h).

Table 3: Key Intermediates and Yields

| Intermediate | Reaction | Yield (%) | Reference |

|---|---|---|---|

| 5-Formyl-furan-3-carboxylic acid ethyl ester | TiCl₄/α,α-dichloromethyl methyl ether | 65 | |

| N-(Benzenesulfonyl) derivative | Benzenesulfonyl chloride/Na₂CO₃ | 98 |

One-Pot Transamidation Strategies

Boc-Activated Aminolysis

A one-pot protocol eliminates intermediate isolation:

- Boc Activation : C–H arylation products (e.g., 2a) are treated with Boc₂O/DMAP in MeCN (60°C, 5 h).

- Aminolysis : Crude mixtures react with amines (e.g., benzylamine, morpholine) in toluene (60°C, 0.5–6 h).

Table 4: One-Pot Transamidation Efficiency

| Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine | 3a | 92 |

| Morpholine | 3h | 97 |

| Piperidine | 3g | 94 |

Industrial-Scale Production Methods

Optimized Amidation Conditions

Large-scale synthesis prioritizes cost and reproducibility:

- Solvent Systems : Toluene, MeCN, or CPME.

- Catalyst Recovery : Pd(OAc)₂ is recycled via Soxhlet extraction with DCM.

- Work-Up : pH adjustment (basic aqueous layer) and ethyl acetate extraction.

Table 5: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Batch Size | 10 kg |

| Purity (HPLC) | >99% |

| Cycle Time | 48 h |

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .

Common Reagents and Conditions

Oxidation: Singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.

Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Palladium-catalyzed C–H arylation reactions are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

The furan-2-carboxamide scaffold is versatile, with modifications at the nitrogen atom significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

N-(4-Bromophenyl)furan-2-carboxamide

- Substituent : 4-Bromophenyl (electron-withdrawing, bulky).

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling aryl group introduction .

- Key Features : Demonstrated antibacterial activity against drug-resistant pathogens like A. baumannii and MRSA, attributed to halogen-mediated hydrophobic interactions with bacterial targets .

Thiourea Derivatives (e.g., N-(Thiazol-2-ylcarbamothioyl)furan-2-carboxamide)

- Substituent : Thiourea groups (polar, hydrogen-bonding capable).

- Synthesis : Derived from hydrazone formation or thiourea functionalization .

- Key Features : Exhibited antioxidant activity due to radical scavenging by sulfur and NH groups .

Oxadiazole Derivatives (e.g., N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)

- Substituent : Oxadiazole rings (planar, π-conjugated).

- Synthesis : Cyclocondensation of hydrazides with aldehydes .

- Key Features : Insecticidal activity against Spodoptera littoralis, likely due to inhibition of chitin synthesis .

Sulfonyl-Linked Heterocycles (e.g., N-((2-Benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide)

- Substituent : Sulfonyl-linked imidazole (polar, rigid).

- Synthesis : Sulfonylation of preformed heterocycles .

Physicochemical Properties

- Solubility : Sulfonyl groups (as in the target compound) enhance polarity and aqueous solubility compared to bromophenyl or alkyl groups .

- Molecular Weight : The benzenesulfonyl group increases molecular weight (~277.3 g/mol) relative to N-(4-bromophenyl) (~260.1 g/mol) or oxadiazole derivatives (~241.2 g/mol).

- Stability : Sulfonyl-linked heterocycles exhibit higher thermal stability due to rigid conjugation .

Spectral Characterization

- NMR : Benzenesulfonyl substituents show distinct aromatic proton signals (δ 7.5–8.0 ppm) and sulfonyl carbon peaks (δ ~115–120 ppm) in $^{13}\text{C}$ NMR, differing from thiourea (δ ~170–180 ppm for C=S) or oxadiazole (δ ~160–165 ppm for C=N) .

- IR : Sulfonyl groups exhibit strong S=O stretches at ~1350–1150 cm$^{-1}$, absent in bromophenyl or thiourea analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.